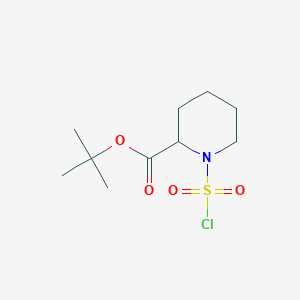
tert-Butyl 1-(chlorosulfonyl)piperidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 1-(chlorosulfonyl)piperidine-2-carboxylate: is an organic compound with the molecular formula C10H18ClNO4S. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a tert-butyl ester group, a chlorosulfonyl group, and a carboxylate group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(chlorosulfonyl)piperidine-2-carboxylate typically involves the following steps:
Formation of Piperidine Derivative: The starting material, piperidine, is first protected with a tert-butyl group to form tert-butyl piperidine-2-carboxylate.
Chlorosulfonylation: The protected piperidine is then reacted with chlorosulfonic acid or a chlorosulfonyl chloride reagent under controlled conditions to introduce the chlorosulfonyl group at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of specific solvents, catalysts, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: tert-Butyl 1-(chlorosulfonyl)piperidine-2-carboxylate can undergo nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of sulfone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products:
Substitution: Formation of sulfonamide, sulfonate ester, or thiol derivatives.
Reduction: Formation of sulfonamide or sulfonic acid.
Oxidation: Formation of sulfone derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Synthesis: tert-Butyl 1-(chlorosulfonyl)piperidine-2-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Protecting Group: The tert-butyl group serves as a protecting group for amines and carboxylic acids in multi-step organic synthesis.
Biology and Medicine:
Drug Development: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Bioconjugation: It is used in bioconjugation techniques to attach bioactive molecules to proteins or other biomolecules.
Industry:
Polymer Chemistry: The compound is used in the modification of polymers to introduce functional groups that enhance material properties.
Catalysis: It serves as a ligand or catalyst precursor in various catalytic processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 1-(chlorosulfonyl)piperidine-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the design of enzyme inhibitors, where the compound can covalently modify active site residues, leading to enzyme inactivation. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards specific molecular targets.
Comparación Con Compuestos Similares
- tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate
- tert-Butyl 3-(chlorosulfonyl)piperidine-1-carboxylate
- tert-Butyl 2-(chlorosulfonyl)piperidine-1-carboxylate
Comparison:
- Structural Differences: The position of the chlorosulfonyl group on the piperidine ring varies among these compounds, leading to differences in reactivity and selectivity.
- Reactivity: tert-Butyl 1-(chlorosulfonyl)piperidine-2-carboxylate is unique in its reactivity due to the specific positioning of the chlorosulfonyl group, which can influence the compound’s interaction with nucleophiles and electrophiles.
- Applications: While all these compounds are used as intermediates in organic synthesis, this compound is particularly valued for its role in drug development and bioconjugation.
Propiedades
IUPAC Name |
tert-butyl 1-chlorosulfonylpiperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO4S/c1-10(2,3)16-9(13)8-6-4-5-7-12(8)17(11,14)15/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWBEEZMANLMJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCCN1S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
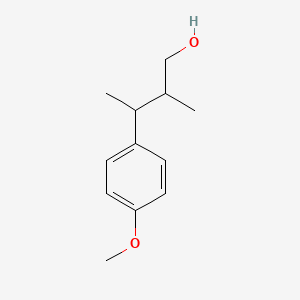
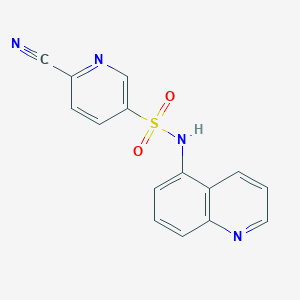

![4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl}benzoic acid](/img/structure/B2878981.png)
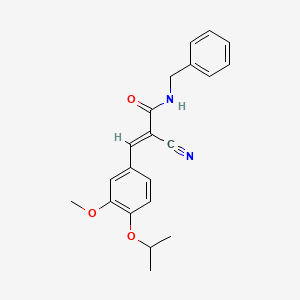
![1'-(7-methoxybenzofuran-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2878984.png)
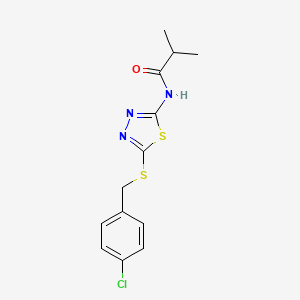
![Tert-butyl N-[[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]methyl]carbamate](/img/structure/B2878987.png)
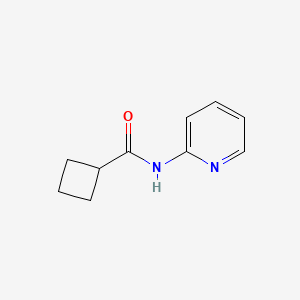
![(E)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2878993.png)
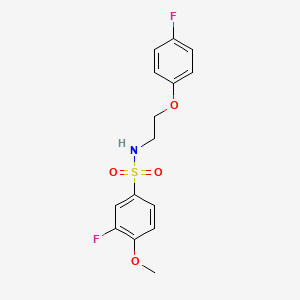
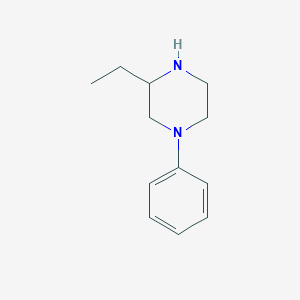
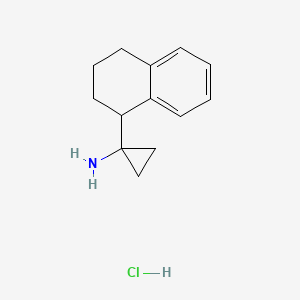
![2-ethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2878998.png)
